AFB1-N7-guanine
Description
Aflatoxin B1-N7-guanine (AFB1-N7-guanine) is a DNA adduct formed when the hepatocarcinogen aflatoxin B1 (AFB1) is metabolically activated by cytochrome P450 (CYP450) enzymes, primarily CYP1A2, CYP3A4, and CYP2A6, into its reactive 8,9-exo-epoxide (AFBO) . This electrophilic intermediate covalently binds to the N7 position of guanine in DNA, forming this compound, which is highly mutagenic and associated with hepatocellular carcinoma (HCC) . The adduct is unstable, leading to depurination and the creation of apurinic (AP) sites, or undergoing structural rearrangement to form the more stable AFB1-formamidopyridine (AFB1-FAPy) adduct . This compound is a critical biomarker for recent AFB1 exposure, detectable in urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its formation is synergistically enhanced by hepatitis B virus (HBV) infection, contributing to higher HCC incidence in regions with aflatoxin-contaminated diets .
Properties
CAS No. |
79982-94-8 |
|---|---|
Molecular Formula |
C22H17N5O8 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-14-17(27)25-22(23)26-18(14)30/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |
InChI Key |
GXTQFZWLCDHVQV-CKJDJMSUSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6N=C(NC7=O)N)O |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFB1-N7-guanine; |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for Aflatoxin Exposure
AFB1-N7-Gua is widely recognized as a biomarker for exposure to aflatoxins. Its presence in biological samples, particularly urine and liver tissue, is used to assess dietary exposure to aflatoxins, which is linked to hepatocellular carcinoma.
- Epidemiological Studies : The measurement of AFB1-N7-Gua in human urine has been instrumental in establishing correlations between dietary aflatoxin exposure and liver cancer incidence. Studies have shown that higher levels of this adduct correlate with increased cancer risk, particularly in populations consuming contaminated food products .
Mechanistic Studies in Carcinogenesis
Research has demonstrated that AFB1-N7-Gua formation leads to mutagenic changes in DNA, primarily G → T transversions. Understanding the mutagenicity associated with AFB1-N7-Gua is vital for elucidating the pathways through which aflatoxins contribute to cancer development.
- Mutation Analysis : Studies have indicated that AFB1-N7-Gua adducts are responsible for specific mutations in genes such as p53, which are critical for tumor suppression . Investigations into these mutations help clarify the molecular mechanisms underlying aflatoxin-induced carcinogenesis.
Toxicological Research
AFB1-N7-Gua is utilized in toxicological studies to evaluate the effects of aflatoxins on cellular systems. These studies often involve assessing the formation of DNA adducts and their subsequent effects on cell viability and function.
- Cellular Response Studies : Research has shown that cells exposed to AFB1 exhibit oxidative stress and increased DNA damage, leading to enhanced formation of AFB1-N7-Gua. This has been observed in various cell lines, including B-lymphoblastoid cells, which are often used as models for human cellular responses .
Chemoprotective Studies
Investigating potential chemoprotective agents against AFB1-induced toxicity is another application of AFB1-N7-Gua research. Compounds such as sulforaphane have been studied for their ability to reduce levels of this adduct.
- Sulforaphane Research : In animal models, sulforaphane has been shown to induce glutathione S-transferase (GST) activity, leading to a reduction in AFB1-N7-Gua levels. This suggests a potential protective mechanism against aflatoxin-induced carcinogenesis .
Methodological Advances
Recent advancements in analytical methodologies have improved the detection and quantification of AFB1-N7-Gua in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enhanced sensitivity and specificity.
- Quantification Techniques : Improved methodologies allow for accurate measurement of low concentrations of AFB1-N7-Gua, facilitating better epidemiological assessments and toxicological evaluations .
Case Studies
Chemical Reactions Analysis
Formation Mechanism
AFB1 requires metabolic activation by cytochrome P450 enzymes to form the reactive exo-8,9-epoxide intermediate . This electrophilic species intercalates into DNA and reacts preferentially with the N7 position of guanine via an S<sub>N</sub>2 nucleophilic attack mechanism . Key factors influencing adduct formation:
The reaction proceeds through a transition state where epoxide intercalation positions the reactive center for optimal orbital alignment with guanine N7 .
Chemical Stability and Transformation Pathways
AFB1-N7-Gua undergoes three primary transformation pathways in DNA:
2.1 Hydrolysis Reactions
Under physiological conditions (pH 7.4, 37°C):
-
Imidazole ring opening : Forms 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1 (AFB1-FapyGua) via water attack
2.2 Depurination
First-order kinetics with:
2.3 pH-Dependent Transformations
Structural Modifications in DNA
AFB1-N7-Gua induces significant DNA distortion:
The cationic nature of the adduct promotes:
-
Enhanced reactivity with nucleophiles
-
Charge-mediated interactions with repair proteins
Analytical Characterization Methods
Modern quantification techniques employ isotope-dilution mass spectrometry:
textMethod Parameters for AFB1-N7-Gua Analysis[4][5]: - LOD: 0.07 pg/mg creatinine - LOQ: 0.8 pg/20 mL urine - Recovery: 80 ± 5% (SPE-IAC cleanup) - Precision: <6% RSD (intra-day)
Key mass spectral features:
-
Characteristic fragments at m/z 152 → 157 ([<sup>15</sup>N<sub>5</sub>]-labeled)
-
Parent ion [M+H]<sup>+</sup> at m/z 479.2 → 484.2 (isotope-labeled)
Biological Implications
The chemical lability of AFB1-N7-Gua directly impacts mutagenic potential:
-
Depurination generates apurinic sites (0.8 lesions/10<sup>6</sup> bases per adduct)
-
Translesion synthesis error rate: 1 × 10<sup>-3</sup> mutations/base
These reactions create a complex mixture of DNA damage products that contribute to the characteristic GC→TA transversion mutations observed in AFB1-associated hepatocellular carcinoma . The chemical transformations of AFB1-N7-Gua ultimately determine its mutagenic potency and biological persistence in target tissues.
Comparison with Similar Compounds
Analytical and Epidemiological Insights
- Detection Sensitivity : this compound quantification using isotope dilution tandem MS achieves a limit of 0.8 pg/20 mL urine, enabling precise biomonitoring in high-exposure cohorts .
- Environmental Modulators : Smoking and alcohol consumption increase this compound levels by enhancing AFB1 activation, independent of HBV status .
Preparation Methods
Epoxide-Mediated Reaction with Calf Thymus DNA
The most widely documented method involves the reaction of AFB₁-exo-8,9-epoxide with guanine residues in calf thymus DNA. Key steps include:
Synthesis of AFB₁-exo-8,9-Epoxide
AFB₁ is activated to its reactive exo-8,9-epoxide intermediate using chemical oxidants. In one approach, AFB₁ dissolved in acetone reacts with dimethyldioxirane, generating the epoxide under controlled conditions. Alternatively, m-chloroperbenzoic acid (m-CPBA) serves as an oxidant, producing AFB₁-8,9-epoxide in a single-step reaction.
DNA Adduct Formation
Calf thymus DNA (1 mg/mL in water) is treated with AFB₁-exo-8,9-epoxide in acetone for 10 minutes. The mixture is precipitated with ethanol, centrifuged at 10,000 × g, and hydrolyzed with 0.1 M HCl at 99°C for 10 minutes to release AFB₁-N⁷-Gua. Neutralization with ammonium formate precedes purification via high-performance liquid chromatography (HPLC) using a Zorbax Extend C18 column (2.1 × 100 mm, 1.8 µm).
Key Parameters:
Chemical Oxidation Using m-Chloroperbenzoic Acid
A simplified single-step synthesis bypasses DNA entirely, reacting free guanine with AFB₁-8,9-epoxide generated in situ:
Reaction Conditions
AFB₁ and m-CPBA are combined in a 1:1 molar ratio, facilitating epoxidation. Free guanine is added at stoichiometric ratios (1:1 to 1:4) in aqueous solution.
Purification and Validation
The product is purified via HPLC, with identity confirmed by:
- Retention time : Matches AFB₁-N⁷-Gua standards derived from DNA.
- Spectrofluorometry : Excitation at 360 nm, emission at 440 nm (pH 7.4).
- Acid Lability : Treatment with perchloric acid degrades the adduct, confirming structural integrity.
Key Parameters:
Site-Specific Synthesis with Oligonucleotides
For mutagenesis studies, site-specific AFB₁-N⁷-Gua adducts are incorporated into oligonucleotides:
Dimethyldioxirane Oxidation Approach
Analytical Techniques for Adduct Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Comparative Analysis of Methods
Challenges and Limitations
- Adduct Instability : AFB₁-N⁷-Gua undergoes hydrolysis to AFB₁-FapyGua at physiological pH, complicating long-term storage.
- Stereochemical Control : The exo-epoxide must be synthesized exclusively to avoid non-mutagenic endo-adducts.
- Cost and Accessibility : Dimethyldioxirane requires specialized synthesis, limiting its use.
Q & A
Q. What methodological approaches are validated for detecting AFB1-N7-guanine in biological samples, and how do they ensure accuracy?
this compound is primarily quantified using high-performance liquid chromatography (HPLC) coupled with isotope dilution tandem mass spectrometry (MS), achieving a limit of quantitation (LOQ) of 0.8 pg/20 mL urine and <6% coefficient of variation in precision . Earlier methods relied on formic acid hydrolysis followed by reversed-phase HPLC for adduct isolation . Immunoaffinity column chromatography and solid-phase extraction are critical for purifying urinary samples, minimizing matrix interference . Cross-validation with animal models (e.g., rats) ensures biomarker reliability before human studies .
Q. How is this compound established as a biomarker for aflatoxin B1 (AFB1) exposure in molecular epidemiology?
this compound, a DNA adduct formed by AFB1’s reactive 8,9-epoxide metabolite, is excreted in urine and correlates with dietary AFB1 intake . Cohort studies in high-risk populations (e.g., China, Gambia) demonstrate its dose-response relationship with hepatocellular carcinoma (HCC) risk, particularly when combined with hepatitis B virus (HBV) infection . Urinary levels are measured prospectively to assess biologically effective dose, avoiding retrospective exposure recall bias .
Q. What are the critical steps in sample preparation for this compound analysis to prevent adduct degradation?
Rapid urine collection and storage at -80°C are essential to preserve the unstable this compound adduct, which can depurinate into apurinic sites or rearrange into stable formamidopyrimidine (FAPy) derivatives . Hydrolysis of DNA using formic acid or enzymatic digestion (e.g., micrococcal nuclease) releases the adduct, followed by immunoaffinity purification to isolate it from urinary metabolites .
Advanced Research Questions
Q. How should cohort studies be designed to account for confounding factors like HBV co-exposure when evaluating this compound and HCC risk?
Studies must stratify participants by HBV surface antigen (HBsAg) status and measure viral load, as HBV synergizes with AFB1 to increase HCC risk 30-fold . Adjust statistical models for covariates like alcohol intake, aflatoxin-albumin adducts, and dietary chemopreventive agents (e.g., chlorophyllin) . Use nested case-control designs within prospective cohorts to compare adduct levels in HCC cases versus controls, matched for HBV status .
Q. What experimental design elements are critical in chemoprevention trials targeting this compound reduction?
Randomized, double-blind, placebo-controlled trials (RCTs) with ≥4-month intervention periods are optimal . For example, a 180-participant RCT in China used chlorophyllin (100 mg TID), reducing urinary this compound by 55% . Include pre- and post-intervention urine samples, standardized creatinine correction, and HBV vaccination status to control for liver disease progression .
Q. How can discrepancies in this compound quantification between immunoassays and MS-based methods be resolved?
Immunoassays may cross-react with structurally similar metabolites (e.g., AFB1-FAPy), overestimating adduct levels . MS/MS with stable isotope internal standards (e.g., ¹⁵N5-AFB1-N7-guanine) provides specificity, resolving false positives . Validate discordant samples using parallel detection systems and report recovery rates for both methods .
Q. What protocols mitigate this compound instability during DNA adduct analysis?
Immediate DNA extraction after sample collection prevents adduct loss via depurination. Stabilize adducts by adjusting urine pH to 6–7 and adding antioxidants (e.g., ascorbic acid) . For long-term storage, lyophilize DNA extracts and store at -80°C with desiccants . Quantify both this compound and its FAPy derivative to account for adduct rearrangement .
Q. How do rodent models inform translational research on this compound as a predictive biomarker?
Rats fed AFB1 with chemopreventive agents (e.g., oltipraz) show dose-dependent reductions in urinary this compound, mirroring human intervention outcomes . Use pharmacokinetic modeling to extrapolate rodent adduct excretion rates to human equivalents, adjusting for metabolic differences (e.g., cytochrome P450 activity) .
Q. What mechanistic insights link this compound adduct formation to mutagenesis in HCC pathogenesis?
The adduct induces G→T transversions at codon 249 of the TP53 gene, a hallmark of AFB1-associated HCC . In vitro models with human hepatocytes show adduct persistence in replicating DNA, leading to clonal mutations . Compare repair efficiency via base excision (e.g., OGG1) versus error-prone translesion synthesis to quantify mutagenic potential .
Q. What analytical validation parameters are mandatory for regulatory acceptance of this compound as a clinical biomarker?
Include LOQ (≤1 pg/mL), intra-/inter-day precision (CV <10%), spike-recovery (85–115%), and matrix effect assessments (e.g., urine creatinine normalization) . Cross-validate with independent labs using blinded samples and report concordance rates. Regulatory submissions must detail chromatography conditions (e.g., C18 columns, gradient elution) and MS fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
